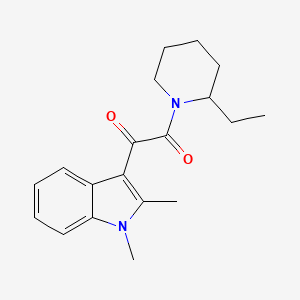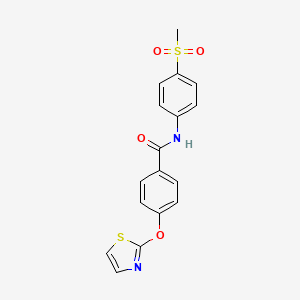
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are often used in the pharmaceutical industry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a chromen-4-one core, with a benzyloxy group at the 7-position, an ethyl group at the 6-position, and a 4-fluorophenyl group at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-4-one core and the various substituents. For example, the benzyloxy group might be susceptible to cleavage under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-4-one core might confer aromaticity, while the various substituents could affect properties such as solubility and stability .Scientific Research Applications
Synthesis and Biological Activities
Compounds with a chromen-4-one backbone, similar to "7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one," have been synthesized and evaluated for various biological activities. For instance, the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety have demonstrated significant activity towards acetylcholinesterase (AChE), suggesting potential therapeutic applications in diseases where AChE inhibitors are beneficial, such as Alzheimer's disease (Ghanei-Nasab et al., 2016). Similarly, compounds with a chromen-2-one structure have shown antimicrobial activity, indicative of their potential in developing new antimicrobial agents (Mandala et al., 2013).
Materials Science Applications
In materials science, chromen-4-one derivatives have been explored for their fluorescence properties and as components in organic electronics. For example, the study of blue light-emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones has contributed to the development of materials for optoelectronic applications (Mahadevan et al., 2014). Furthermore, the unusual fluorescence properties of certain chromen-2-one derivatives in protic environments highlight their potential use in sensing applications and the development of new fluorogenic sensors (Uchiyama et al., 2006).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-(ethyl oxoacetate)benzaldehyde, which is then reacted with benzyl alcohol to form 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)chromen-4-one. The final step involves the oxidation of the alcohol group to form the desired compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "benzyl alcohol", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate using sodium ethoxide as a base and acetic acid as a solvent to form 4-fluoro-3-(ethyl oxoacetate)benzaldehyde.", "Step 2: Reaction of 4-fluoro-3-(ethyl oxoacetate)benzaldehyde with benzyl alcohol using sodium ethoxide as a base and acetic acid as a solvent to form 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)chromen-4-one.", "Step 3: Oxidation of the alcohol group in 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)chromen-4-one using hydrogen peroxide as an oxidizing agent to form 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one." ] } | |
CAS RN |
328018-90-2 |
Molecular Formula |
C24H19FO3 |
Molecular Weight |
374.411 |
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3 |
InChI Key |
DBOXJVAJMBFYPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2602144.png)
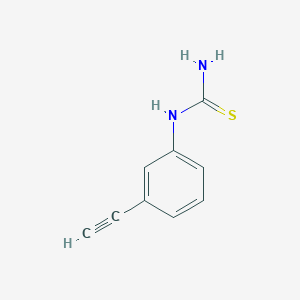
![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)
![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2602151.png)
![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)
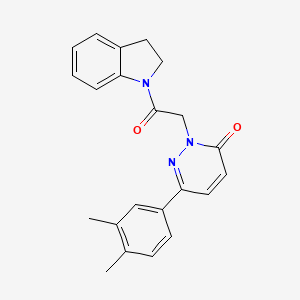
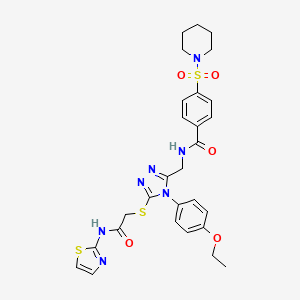
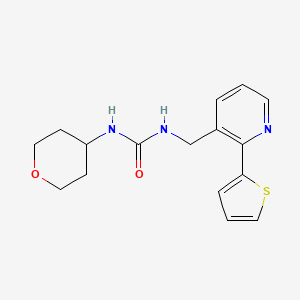
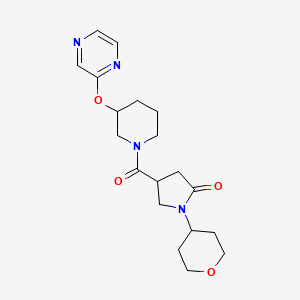
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2602161.png)
![2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide](/img/structure/B2602163.png)
